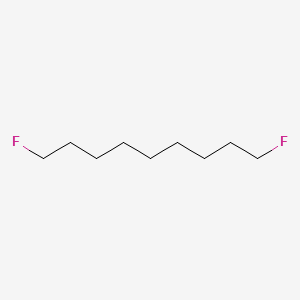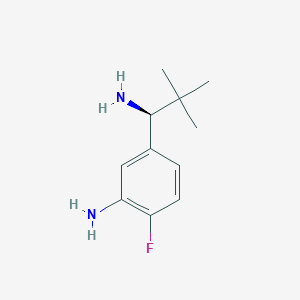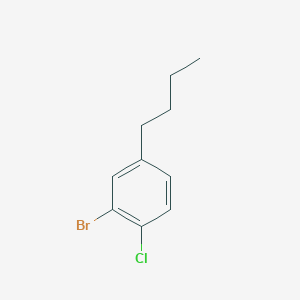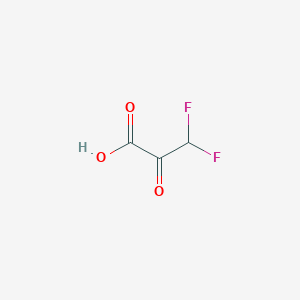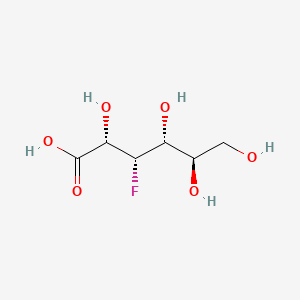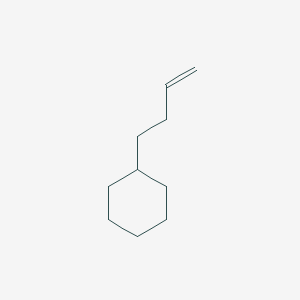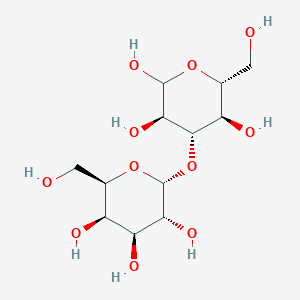
3-O-(a-D-Galactopyranosyl)-D-glucopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-O-(a-D-Galactopyranosyl)-D-glucopyranose is a carbohydrate compound commonly found in mammalian cell membranes. It is not present in primates, including humans, whose immune systems recognize it as a foreign body and produce xenoreactive immunoglobulin M antibodies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-(a-D-Galactopyranosyl)-D-glucopyranose typically involves the glycosylation of D-glucopyranose with a-D-galactopyranosyl donors under specific reaction conditions. Common reagents used in this process include glycosyl halides and glycosyl trichloroacetimidates. The reaction is often catalyzed by Lewis acids such as boron trifluoride etherate or trimethylsilyl trifluoromethanesulfonate.
Industrial Production Methods
Industrial production of this compound involves large-scale glycosylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and crystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-O-(a-D-Galactopyranosyl)-D-glucopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldonic acids.
Reduction: Reduction reactions can convert the compound into alditols.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions.
Major Products
The major products formed from these reactions include aldonic acids, alditols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-O-(a-D-Galactopyranosyl)-D-glucopyranose has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3-O-(a-D-Galactopyranosyl)-D-glucopyranose involves its recognition by the immune system as a foreign antigen. This recognition triggers the production of xenoreactive immunoglobulin M antibodies, leading to an immune response . The molecular targets include specific carbohydrate-binding proteins and receptors on immune cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-O-(a-D-Galactopyranosyl)-D-galactose: Similar in structure but differs in the sugar moiety attached to the galactopyranosyl group.
3-O-(a-D-Galactopyranosyl)-b-D-fucopyranosyl propylamine: Contains a fucopyranosyl group instead of glucopyranose.
Uniqueness
3-O-(a-D-Galactopyranosyl)-D-glucopyranose is unique due to its specific immunogenic properties and its presence in mammalian cell membranes, which is not found in primates . This uniqueness makes it a valuable compound for research in immunology and xenotransplantation.
Propriétés
Formule moléculaire |
C12H22O11 |
|---|---|
Poids moléculaire |
342.30 g/mol |
Nom IUPAC |
(3R,4S,5R,6R)-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)7(17)8(18)12(22-3)23-10-6(16)4(2-14)21-11(20)9(10)19/h3-20H,1-2H2/t3-,4-,5+,6-,7+,8-,9-,10+,11?,12-/m1/s1 |
Clé InChI |
QIGJYVCQYDKYDW-MTOAIXPASA-N |
SMILES isomérique |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@@H]([C@H](OC([C@@H]2O)O)CO)O)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


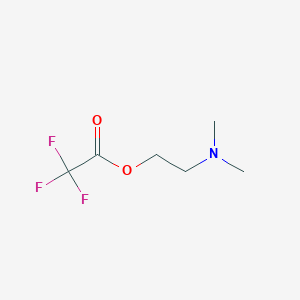
![8-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B15201995.png)
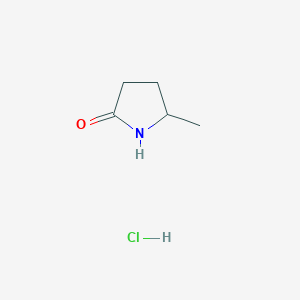
![1-[(2E)-2-Buten-1-Yl]-4-Fluorobenzene](/img/structure/B15202010.png)
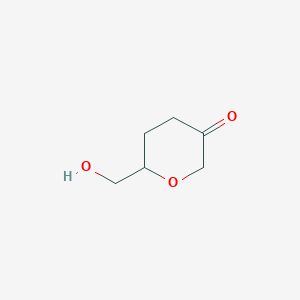
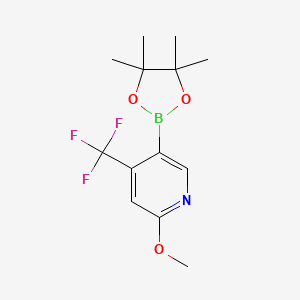
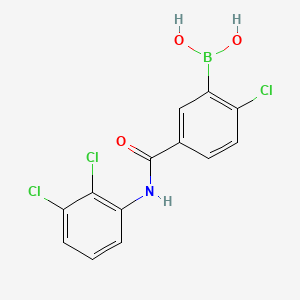
![N-(4-Fluoro-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide](/img/structure/B15202029.png)
